molecular formula C11H17NO B1184249 N-methyl-1-(3-propoxyphenyl)methanamine

N-methyl-1-(3-propoxyphenyl)methanamine

Cat. No.: B1184249
M. Wt: 179.263
InChI Key: IMDGTVPBKGXTKT-UHFFFAOYSA-N
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Description

N-methyl-1-(3-propoxyphenyl)methanamine (CAS 1082846-89-6) is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . Its structure features a phenoxy propyl chain linked to a methylamino group, making it a subject of interest in medicinal chemistry research. Compounds with similar N-methyl-1-phenoxymethanamine structures have been investigated for their potential biological activity. For instance, closely related molecules are known to act as serotonin-norepinephrine reuptake inhibitors (SNRIs) . Such compounds function by blocking the transport of neurotransmitters like serotonin and norepinephrine back into the nerve cells that released them, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This mechanism is of significant research value for studying neurological pathways and has been a target for the development of central nervous system (CNS) active agents . Additionally, non-imidazole alkylamines with similar structural features, including specific phenylpropoxy chains, have been studied as ligands for the histamine H3 receptor, which is a potential target for treating sleep disorders, cognitive deficits, and obesity . This suggests that this compound may serve as a valuable research chemical for neuroscientists and pharmacologists exploring the structure-activity relationships of neurotransmitter modulators and receptor ligands. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.263

IUPAC Name

N-methyl-1-(3-propoxyphenyl)methanamine

InChI

InChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9-12-2/h4-6,8,12H,3,7,9H2,1-2H3

InChI Key

IMDGTVPBKGXTKT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)CNC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the N-methylmethanamine core but differ in substituents, leading to variations in applications, synthesis, and physicochemical properties.

N-Methyl-1-[3-(Pyridin-3-yl)phenyl]methanamine (C₁₃H₁₄N₂)

  • Structure : A pyridinyl group at the 3-position of the phenyl ring.
  • Synthesis : Prepared via coupling reactions, confirmed by NMR and HRMS .
  • Applications: Not explicitly stated, but pyridine-containing analogs are often explored in medicinal chemistry for CNS-targeting agents .

N-Methyl-3-Thiophenemethanamine (C₆H₉NS)

  • Structure : Thiophene ring at the 3-position.
  • Synthesis : Derived from thiophene derivatives, isolated as free bases or hydrochlorides .
  • Properties : The sulfur atom increases lipophilicity, improving membrane permeability. Thiophene analogs are common in agrochemicals and antivirals .
  • Applications: Potential use in antifungal or antibacterial agents due to thiophene’s electron-rich nature .

N-Methyl-1-(3-Nitrophenyl)methanamine (C₈H₁₀N₂O₂)

  • Structure: Nitro group (-NO₂) at the 3-position.
  • Synthesis : Amination reactions in acetonitrile with trimethylamine, yielding salts .
  • Properties : The nitro group is electron-withdrawing, reducing basicity but increasing reactivity in reduction or substitution reactions.
  • Applications : Nitro-substituted amines are intermediates in explosives or dyes .

N-Methyl-1-(5-Phenyl-1H-pyrazol-3-yl)methanamine Oxalate (C₁₂H₁₅N₃·C₂H₂O₄)

  • Structure : Pyrazole ring with a phenyl substituent.
  • Synthesis : Oxalate salt formation for improved crystallinity and purity (>99% yield) .
  • Properties : The pyrazole ring enhances hydrogen-bonding capacity, useful in kinase inhibitors or anti-inflammatory drugs.
  • Applications: Investigated in oncology and immunology due to pyrazole’s scaffold versatility .

1-(3-Chlorophenyl)-N-Methylethanamine (C₉H₁₂ClN)

  • Structure : Chlorine atom at the 3-position.
  • Synthesis : SN2 reactions involving chlorinated electrophiles .
  • Properties : Chlorine’s electronegativity increases stability and lipophilicity.
  • Applications : Precursor to antipsychotics or anticonvulsants .

Comparative Data Table

Compound Name Substituent Molecular Formula Synthesis Method Key Applications Reference
N-Methyl-1-(3-propoxyphenyl)methanamine 3-Propoxyphenyl C₁₁H₁₇NO Not reported (inferred) Hypothetical: CNS agents N/A
N-Methyl-1-[3-(pyridin-3-yl)phenyl]methanamine 3-Pyridinylphenyl C₁₃H₁₄N₂ Coupling reactions Medicinal chemistry
N-Methyl-3-Thiophenemethanamine 3-Thiophene C₆H₉NS Thiophene derivatization Antifungal/Agrochemicals
N-Methyl-1-(3-nitrophenyl)methanamine 3-Nitrophenyl C₈H₁₀N₂O₂ Amination in acetonitrile Explosives/Dyes
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate 5-Phenylpyrazole C₁₂H₁₅N₃·C₂H₂O₄ Salt formation Oncology/Immunology

Key Findings and Implications

  • Electronic Effects : Electron-donating groups (e.g., propoxy) increase basicity and solubility, whereas electron-withdrawing groups (e.g., nitro) enhance reactivity for further derivatization .
  • Biological Activity : Thiophene and pyrazole analogs show promise in antimicrobial and anticancer research, respectively .
  • Synthesis Trends : Lipophilic compounds (e.g., thiophene derivatives) are synthesized in organic solvents, while polar analogs utilize aqueous conditions .

Q & A

Q. What are the optimized synthetic pathways for N-methyl-1-(3-propoxyphenyl)methanamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of arylalkylamines like This compound often involves reductive amination or nucleophilic substitution. For example, coupling a 3-propoxyphenyl precursor (e.g., 3-propoxyphenylmethanol) with methylamine under catalytic hydrogenation or using a borane-THF complex can yield the target compound. Key parameters include temperature (40–60°C), pH control (neutral to slightly basic), and solvent selection (e.g., methanol or THF). Monitoring intermediates via TLC or LC-MS ensures stepwise progression .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of 1^1H/13^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For instance, 1^1H NMR should reveal resonances for the methylamine group (~2.3 ppm, singlet) and propoxyphenyl aromatic protons (6.5–7.2 ppm). FT-IR can confirm C-N stretches (~1250 cm1^{-1}) and aromatic C-H vibrations. HRMS (ESI+) should match the molecular formula C12H19NOC_{12}H_{19}NO with a calculated exact mass of 193.1467 .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Store in airtight containers under refrigeration (2–8°C) in a dry, ventilated area. Avoid exposure to ignition sources due to potential flammability. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like monoamine oxidases or GPCRs can predict binding affinities. Pharmacophore modeling identifies critical functional groups (e.g., amine, propoxyphenyl). Validate predictions via in vitro assays: measure IC50_{50} values for enzyme inhibition or EC50_{50} for receptor activation. Compare results with structurally similar compounds (e.g., thiazole or pyrazole derivatives) to assess structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported pharmacological data for arylalkylamine derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or impurity profiles. Conduct orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays). Purity verification via HPLC (>95%) and batch-to-batch reproducibility checks are critical. Meta-analyses of published data can identify trends, such as concentration-dependent effects or off-target interactions .

Q. How can researchers design analogs of this compound to enhance metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism. Replace the propoxy group with a cyclopropylmethoxy moiety to hinder CYP450-mediated degradation. Assess stability via liver microsome assays and compare half-life (t1/2t_{1/2}) with the parent compound. LC-MS/MS tracks metabolite formation .

Q. What are the best practices for analyzing this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ ionization. Prepare calibration curves in plasma/serum (1–1000 ng/mL) with deuterated internal standards (e.g., N-methyl-d3_3-1-(3-propoxyphenyl)methanamine). Validate recovery rates (>85%) and matrix effects. Monitor metabolites like N-oxide or O-demethylated derivatives .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols: NMR purity checks, residual solvent analysis (GC-MS), and chiral HPLC for enantiomeric excess (if applicable). Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize variability. Document deviations in synthetic logs for traceability .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Bootstrap resampling (1000 iterations) assesses confidence intervals. Report R2R^2 values for goodness-of-fit .

Safety and Ethical Considerations

Q. Q. What are the ecotoxicological risks of This compound, and how can they be mitigated?

  • Methodological Answer :
    Perform acute toxicity assays on Daphnia magna or algae to estimate EC50_{50}. Avoid environmental release by using closed-system waste disposal. Biodegradability studies (OECD 301F) guide wastewater treatment protocols. Substitute with greener solvents (e.g., ethanol instead of DCM) during synthesis .

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